2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide
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Overview
Description
2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a propyl group, and an isopropyl-substituted phenyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with 3-propan-2-ylphenylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. Purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or thiols, typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides, thiol derivatives, or hydroxylated compounds, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-N-(3-isopropylphenyl)-N-propylacetamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide
These compounds share a similar acetamide structure but differ in the substituents attached to the nitrogen atom
Properties
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-8-16(14(17)10-15)13-7-5-6-12(9-13)11(2)3/h5-7,9,11H,4,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZPNRKTIRTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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